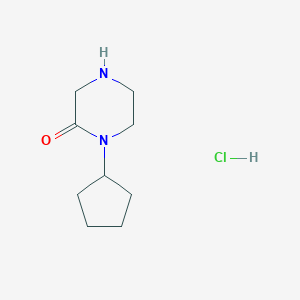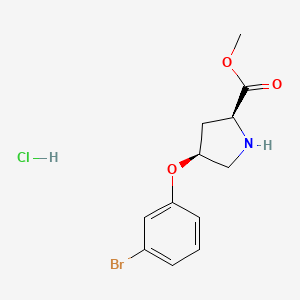
2-甲氧基-6-(三氟甲基)苯乙腈
描述
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1017779-07-5 . It has a molecular weight of 215.17 and is typically stored at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is [2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile . The InChI code is 1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 48-51°C .科学研究应用
光诱导环加成
Orahovats 等人 (1973) 的一项研究探索了 2-叠氮-3-苯基-丙烯的辐照,产生 3-苄基-2H-氮杂环丙烷。在三氟乙酸甲酯或二氧化碳存在下进一步辐照会产生包括 4-苄基-5-甲氧基-5-三氟甲基-3-恶唑啉在内的化合物 (Orahovats、Jackson、Heimgartner 和 Schmid,1973)。
合成方法
Kangani、Day 和 Kelley (2008) 描述了一种使用双(2-甲氧基乙基)氨基硫三氟化物从苯乙酸中一步合成苯甲腈的方法,展示了一种生产相关苯乙腈的有效方法 (Kangani、Day 和 Kelley,2008)。
甲基化选择性
Tundo 等人 (2002) 的研究考察了芳基乙酸衍生物在碳酸二甲酯 (DMC) 存在下的高单 C 甲基化选择性,涉及甲氧基羰化、甲基化和脱甲氧基羰化步骤。这项研究阐明了这些反应的动力学方面 (Tundo、Selva、Perosa 和 Memoli,2002)。
缓蚀
Verma、Quraishi 和 Singh (2015) 研究了 2-氨基苯-1,3-二甲腈衍生物在酸性环境中作为低碳钢缓蚀剂的用途。他们的研究提供了这些化合物在防腐方面的有效性的见解 (Verma、Quraishi 和 Singh,2015)。
亲核芳香取代
Kametani 等人 (1976) 研究了 2-甲氧基-Δ1-吡咯啉与各种苯乙腈的缩合,导致合成 α-芳基-α-吡咯烷-2-亚甲基乙腈。这项研究提供了对分子内亲核芳香取代过程的宝贵见解 (Kametani、Takahashi、Ihara 和 Fukumoto,1976)。
反应性研究
Stazi 等人 (2010) 报道了 2-氟-4-(三氟甲基)-苯乙腈的不寻常反应性,导致形成三聚体化合物。这突出了某些苯乙腈的意外化学行为 (Stazi、Provera、Curcuruto、Westerduin 和 Bacchi,2010)。
安全和危害
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with this compound are H301+H311;H319;H332;H335, indicating toxicity if swallowed, in contact with skin, if inhaled, and causing eye irritation . The precautionary statements are P280;P301+P310;P302+P352, advising to wear protective gloves/clothing, to call a POISON CENTER or doctor if swallowed, and to wash with plenty of water if on skin .
属性
IUPAC Name |
2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXXNDJVHVVBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238713 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile | |
CAS RN |
1017779-07-5 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1421095.png)











